molecular formula C24H20N2O2S2 B11520004 2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole

2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole

Cat. No.: B11520004
M. Wt: 432.6 g/mol
InChI Key: MSPIIJJPNIGEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-benzoxazole scaffold with sulfanyl (-S-) linkages and methyl-substituted phenyl groups. Its structure includes two 1,3-benzoxazole rings connected via a thioether bridge to a central 2,5-dimethylphenyl moiety.

Properties

Molecular Formula

C24H20N2O2S2

Molecular Weight

432.6 g/mol

IUPAC Name

2-[[4-(1,3-benzoxazol-2-ylsulfanylmethyl)-2,5-dimethylphenyl]methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C24H20N2O2S2/c1-15-11-18(14-30-24-26-20-8-4-6-10-22(20)28-24)16(2)12-17(15)13-29-23-25-19-7-3-5-9-21(19)27-23/h3-12H,13-14H2,1-2H3

InChI Key

MSPIIJJPNIGEII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3O2)C)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3-benzoxazole derivatives through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions . The key steps include:

    Formation of 1,3-Benzoxazole: Cyclization of 2-aminophenol with carboxylic acids.

    Thioether Formation: Reaction of the benzoxazole derivative with a suitable thiol compound to introduce the sulfanyl group.

    Coupling Reaction: The final step involves coupling the intermediate with another benzoxazole derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzoxazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a benzoxazole core and sulfanyl groups. Its chemical formula is C30H24N4O4SC_{30}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 536.6 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including the target compound.

  • In Vitro Studies : Research demonstrated that various benzoxazole derivatives exhibit potent antibacterial activities against both gram-positive and gram-negative bacteria. For instance, compounds derived from 2-substituted benzoxazoles showed significant inhibition against Escherichia coli and Staphylococcus aureus at low concentrations (25 μg/mL) .
  • Mechanism of Action : Molecular docking studies suggest that the antibacterial efficacy may be linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Properties

The anticancer potential of benzoxazole derivatives has been extensively investigated:

  • Cell Line Studies : Compounds similar to 2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole have shown promising results against various cancer cell lines. For example, derivatives have been reported to induce apoptosis in pancreatic cancer cells .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzoxazole structure can significantly enhance anticancer activity. Specific substitutions on the benzoxazole ring have been correlated with increased potency against different cancer types .

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, benzoxazole derivatives have been found to exhibit a range of other biological activities:

  • Antiviral Activity : Some studies suggest that benzoxazole compounds may possess antiviral properties, although more research is needed to fully elucidate this potential .
  • Anti-inflammatory Effects : Preliminary data indicate that certain derivatives may reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Synthetic Methods

The synthesis of 2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole has been optimized using green chemistry techniques:

  • Green Synthesis : Recent advancements emphasize environmentally friendly synthetic routes that utilize less hazardous reagents and solvents. For instance, fly ash has been employed as a catalyst in synthesizing benzoxazole derivatives .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialE. coli, S. aureusInhibition at 25 μg/mL
AnticancerPancreatic cancer cellsInduction of apoptosis
AntiviralVarious viral strainsPotential inhibition (further study needed)
Anti-inflammatoryIn vitro modelsReduction in inflammation markers

Mechanism of Action

The mechanism of action of 2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways. The sulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules from , emphasizing key differences in functional groups, molecular weight, and physicochemical properties:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target: 2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole C₂₄H₂₀N₂O₂S₂ (inferred) ~456 (calculated) Not reported Two benzoxazole rings, dual sulfanyl linkages, methylphenyl core
7c: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375 134–178 Oxadiazole, thiazole, amide, sulfanyl linkage
7d: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375 134–178 Similar to 7c, with para-methyl substitution
7e: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide C₁₇H₁₉N₅O₂S₂ 389 134–178 Di-methylphenyl, oxadiazole-thiazole hybrid

Key Observations:

Structural Complexity : The target compound exhibits greater aromaticity and rigidity compared to compounds 7c–7f due to its dual benzoxazole rings, which may enhance UV absorption and thermal stability but reduce solubility .

Molecular Weight : The target’s higher molecular weight (~456 g/mol vs. 375–389 g/mol for 7c–7f) suggests increased steric bulk, which could influence pharmacokinetic properties such as membrane permeability or metabolic clearance.

Thermal Properties : While 7c–7f exhibit melting points between 134–178°C, the target’s melting point is unreported but likely higher due to extended conjugation and symmetry.

Research Findings and Methodological Insights

Spectroscopic Characterization:

Compounds 7c–7f were characterized using IR, NMR, and EI-MS, with IR spectra confirming -NH₂ (thiazole) and -C=O (amide) stretches . For the target compound, analogous techniques would likely identify benzoxazole C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) signals.

Docking and Binding Affinity Predictions:

and highlight the Glide XP scoring function’s utility in predicting ligand-protein interactions. The Glide 4.0 XP protocol, which accounts for hydrophobic enclosure and hydrogen-bonding motifs, would be critical for evaluating the target’s binding mode compared to 7c–7f .

Biological Activity

The compound 2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole is a novel derivative of benzoxazole that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse sources.

Synthesis and Characterization

The synthesis of benzoxazole derivatives typically involves the reaction of benzothiazole or related compounds with various electrophiles. In the case of this specific compound, methods such as solvent-free synthesis have been employed to enhance yield and reduce environmental impact. Characterization techniques like NMR , IR , and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Biological Activity

The biological activity of 2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole has been evaluated through various assays focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial efficacy of benzoxazole derivatives. The synthesized compound has shown promising activity against a range of microorganisms:

  • Antibacterial Activity : The minimal inhibitory concentrations (MIC) for various strains have been reported between 64 µg/mL to 256 µg/mL , indicating significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : In vitro studies demonstrated that this compound exhibits antifungal activity against Candida species. It was noted that certain derivatives affected ergosterol synthesis and disrupted membrane integrity, mechanisms similar to those of established antifungal agents .

Anticancer Activity

Benzoxazole derivatives are also being explored for their anticancer potential. The compound has been evaluated against several cancer cell lines:

  • Cytotoxicity : Studies indicated that this compound exhibits cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values suggest that it can effectively inhibit cell proliferation at low concentrations .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies have shown favorable binding affinities to key targets involved in cancer progression, such as DNA topoisomerases and tubulin .

Case Studies

Several research articles have documented specific case studies on the biological activity of benzoxazole derivatives:

  • Case Study 1 : A study focused on a series of synthesized benzoxazole derivatives reported significant antimicrobial activities with some compounds showing over 70% viability in MCF-7 cells while maintaining low cytotoxicity towards normal cells .
  • Case Study 2 : Another investigation highlighted the antifungal properties against clinical isolates resistant to common antifungals, demonstrating that certain benzoxazole derivatives could serve as potential alternatives in treating resistant infections .

Data Summary

Biological ActivityObserved EffectsMIC/IC50 Values
AntibacterialEffective against Gram-positive & Gram-negative bacteria64 - 256 µg/mL
AntifungalDisruption of ergosterol synthesis; membrane integrity lossVaries by strain
CytotoxicityInduces apoptosis in cancer cell lines (MCF-7, A549)IC50 values vary

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl₃); key signals include sulfanyl-linked methylene protons (~δ 4.58 ppm) and benzoxazole aromatic protons (δ 7.2–7.9 ppm) .
  • X-ray diffraction : Resolve crystal packing and dihedral angles (e.g., 9.91° between benzoxazole and phenyl rings) to confirm stereoelectronic effects .
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 299.41 for C16H13NOS2 derivatives) .

How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Q. Advanced

  • DFT-based mechanistic studies : Calculate activation energies for sulfanyl-group participation in Suzuki-Miyaura couplings using Pd(PPh₃)₄ catalysts .
  • Solvent modeling : Simulate polar aprotic solvents (e.g., DMF) to assess nucleophilic substitution feasibility at the methylene bridge .
  • Ligand screening : Test phosphine ligands (e.g., XPhos) to enhance regioselectivity in heterocyclic functionalization .

What strategies address low yields in large-scale synthesis?

Q. Basic

  • Process control : Implement membrane separation technologies (e.g., nanofiltration) to recover unreacted intermediates .
  • Catalyst recycling : Use immobilized Pd nanoparticles on silica supports to reduce metal leaching .
  • Thermal analysis : Optimize reflux conditions via DSC to minimize decomposition during prolonged heating .

How can the compound’s biological activity be evaluated against cancer targets?

Q. Advanced

  • In vitro assays : Perform MTT assays on human cancer cell lines (e.g., MCF-7) at 10–100 µM doses, with cisplatin as a positive control .
  • SAR studies : Modify substituents (e.g., methyl vs. tert-butyl groups) to correlate lipophilicity (LogP) with cytotoxicity .
  • Molecular docking : Target β-tubulin or topoisomerase II using AutoDock Vina, prioritizing binding poses with ∆G < −7 kcal/mol .

How do substituent electronic effects influence the compound’s properties?

Q. Advanced

  • Hammett analysis : Correlate σ values of para-substituents (e.g., -NO₂, -OCH₃) with reaction rates in nucleophilic aromatic substitution .
  • UV-Vis spectroscopy : Measure λmax shifts to assess conjugation changes from electron-donating/withdrawing groups .
  • Cyclic voltammetry : Determine redox potentials (E1/2) to evaluate sulfanyl-group stability under oxidative conditions .

What theoretical frameworks guide mechanistic studies of its reactivity?

Q. Advanced

  • Frontier Molecular Orbital (FMO) theory : Analyze HOMO-LUMO gaps to predict sites for electrophilic attack (e.g., sulfur atoms) .
  • Marcus theory : Model electron-transfer kinetics in redox reactions involving the benzoxazole moiety .
  • Transition state modeling : Use QM/MM simulations to visualize intermediates in SN2 pathways .

How can contradictory biological activity data across studies be reconciled?

Q. Advanced

  • Meta-analysis : Pool data from multiple assays (e.g., MIC, IC50) and apply statistical weighting for cell-line variability .
  • Proteomics profiling : Identify off-target interactions via LC-MS/MS to explain anomalous cytotoxicity .
  • Dose-response modeling : Fit data to Hill equations to distinguish efficacy (EC50) from nonspecific toxicity .

What advanced separation techniques purify enantiomeric or polymorphic forms?

Q. Advanced

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Crystallization screening : Apply high-throughput platforms (e.g., Crystal16) to identify stable polymorphs .
  • Heterogeneous azeotropic distillation : Remove trace solvents (e.g., DCM) using molecular sieves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.